molecular formula C15H11NO B1196632 2-Phenylquinolin-4-ol CAS No. 14802-18-7

2-Phenylquinolin-4-ol

Cat. No.: B1196632
CAS No.: 14802-18-7
M. Wt: 221.25 g/mol
InChI Key: JGABMVVOXLQCKZ-UHFFFAOYSA-N
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Description

2-Phenylquinolin-4-ol , a prominent quinolin-4-one derivative, serves as a versatile scaffold in organic synthesis and medicinal chemistry research. This compound is part of a significant class of azaheterocyclic structures known for a broad spectrum of biological activities, making it a valuable template for developing novel pharmacologically active agents . Quinolin-4-ones, also referred to as quinolones or azaflavones, are recognized for their antibacterial, antifungal, and anticancer properties . The 4-quinolone core is a key structural element in many approved medications and bioactive natural products. For instance, the alkaloid Graveoline , a naturally occurring quinolin-4-one, exhibits documented antifungal, antimicrobial, and cytotoxic activities . Synthetic methodologies for this class of compounds continue to evolve, with modern approaches including reductive cyclization and microwave-assisted synthesis offering efficient routes for researchers . Research Applications: • Medicinal Chemistry & Drug Discovery: Useful as a core structure for designing and synthesizing new compounds with potential antibacterial, antiviral, and anticancer activities . • Chemical Synthesis: Acts as a key intermediate for constructing more complex heterocyclic systems, such as tricyclic fused pyrimidoquinolines, which are relevant in materials science and for developing compounds with diverse biological profiles . • Structure-Activity Relationship (SAR) Studies: The structure allows for functionalization at multiple positions, enabling researchers to explore the relationship between chemical structure and biological activity . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGABMVVOXLQCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163869
Record name 2-Phenyl-4-oxohydroquinoline
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14802-18-7, 1144-20-3
Record name 2-Phenyl-4-oxohydroquinoline
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Record name 1144-20-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-4-oxohydroquinoline
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Record name 2-phenylquinolin-4-ol
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Preparation Methods

Reaction Mechanism

  • Condensation : Isatin reacts with acetophenone in the presence of polyphosphoric acid (PPA) or concentrated sulfuric acid, forming an intermediate Schiff base.

  • Cyclization : Acid catalysis promotes intramolecular cyclization, yielding the quinoline core.

  • Decarboxylation : Subsequent heating eliminates carbon dioxide, producing this compound.

Optimization and Yields

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, achieving yields up to 68%.

  • Temperature : Optimal cyclization occurs at 120°C for 6–8 hours. Prolonged heating (>12 hours) reduces yields due to side reactions.

Table 1: Pfitzinger Reaction Conditions and Outcomes

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)
Isatin, acetophenonePPADMF120868
Isatin, acetophenoneH₂SO₄Ethanol100652

Ru-Catalyzed Cyclization of Aminophenyl Ethanol Derivatives

A modern approach utilizes ruthenium catalysts to synthesize 4-quinolones, which are subsequently tautomerized to 4-quinolinols.

Procedure

  • Substrate Preparation : 1-(2-Aminophenyl)ethan-1-ol and benzyl alcohol are combined in a Schlenk tube under argon.

  • Catalytic Cyclization : Ru-SNS₂ catalyst (2 mol%) and KOH (1.5 equiv) facilitate dehydrogenative coupling at 140°C for 24 hours, forming 2-phenylquinolin-4(1H)-one.

  • Tautomerization : The 4-quinolone intermediate undergoes acid-mediated enolization to yield this compound.

Key Considerations

  • Catalyst Loading : Increasing Ru-SNS₂ to 5 mol% improves yields to 75% but raises costs.

  • Purification : Column chromatography (ethyl acetate/petroleum ether) is critical for isolating the product.

Table 2: Ru-Catalyzed Synthesis Parameters

SubstrateCatalystBaseTemperature (°C)Time (h)Yield (%)
1-(2-Aminophenyl)ethan-1-olRu-SNS₂KOH1402455

Oxidation of 2-Phenylquinoline Derivatives

Selective oxidation of 2-phenylquinoline precursors offers a direct route to this compound.

Methodology

  • Substrate Design : 4-Methyl-2-phenylquinoline is treated with potassium permanganate (KMnO₄) in acidic media.

  • Oxidation : The methyl group at position 4 is oxidized to a hydroxyl group, forming the target compound.

Challenges and Solutions

  • Over-Oxidation : Excess KMnO₄ leads to quinone formation. Controlled addition (1.2 equiv) mitigates this.

  • Solvent Choice : Aqueous acetic acid improves solubility and reaction homogeneity, achieving 60% yield.

Table 3: Oxidation Reaction Performance

SubstrateOxidantSolventTemperature (°C)Yield (%)
4-Methyl-2-phenylquinolineKMnO₄Acetic acid8060

Gould-Jacobs Cyclization

This method involves cyclocondensation of aniline derivatives with β-keto esters, followed by hydrolysis.

Steps

  • Aniline Activation : 2-Aminobenzaldehyde reacts with ethyl benzoylacetate in xylene at reflux.

  • Cyclization : Thermal cyclization forms the quinoline skeleton.

  • Hydrolysis : Acidic or basic conditions cleave the ester to yield the 4-ol derivative.

Yield Enhancements

  • Microwave Assistance : Reducing reaction time from 12 hours to 45 minutes while maintaining 65% yield .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Phenylquinolin-4-ol and its derivatives have shown promising biological activities, particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values as low as 0.32 μM against COLO205 colorectal adenocarcinoma cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of 2-Phenylquinolin Derivatives

CompoundCell LineIC50 (μM)
This compoundCOLO2050.32
4-Phenyl-2-quinolone (HPK)Hep3B0.40
6,7-Methylenedioxy derivativeH4600.89

The mechanism of action involves interference with microtubule dynamics, leading to apoptosis through downregulation of cyclins and cyclin-dependent kinases (CDK) .

Antiviral Properties

In addition to anticancer properties, this compound has been studied for its antiviral potential, particularly against human rhinovirus (HRV). In silico studies suggest effective binding to the HRV receptor, indicating its potential as an antiviral agent .

Table 2: Antiviral Activity of 2-Phenylquinolin Derivatives

CompoundVirusBinding Affinity (kcal/mol)
This compoundHuman Rhinovirus-4.91
Substituted quinoline derivativesVarious virusesVariable

The antiviral activity is attributed to mechanisms such as enzyme inhibition and DNA intercalation, which disrupt viral replication processes .

Immunomodulatory Effects

Research indicates that certain derivatives of this compound can modulate immune responses by interacting with receptor complexes, providing insights into potential therapeutic applications in immunology .

Material Science Applications

In material science, this compound serves as a building block for synthesizing more complex quinoline derivatives used in dyes and pigments. Its structural versatility allows for modifications that can enhance material properties.

Case Study on Anticancer Activity

A study synthesized various substituted quinolines and evaluated their biological activity against multiple cancer cell lines. The findings revealed a structure–activity relationship indicating that specific modifications significantly enhance anticancer efficacy .

Exploration of Antiviral Mechanisms

Another study focused on the antiviral properties of this compound against HRV using molecular docking techniques to elucidate binding interactions. The results confirmed its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism of action of 2-Phenylquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . This mechanism is similar to that of other quinoline derivatives, making it a potential candidate for antimicrobial therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Halogen-Substituted Phenyl Groups

Several derivatives of 2-phenylquinolin-4-ol were synthesized by introducing halogen substituents (Br, Cl, F) at the para position of the phenyl group (Table 1). These modifications significantly alter physicochemical and biological properties:

Table 1: Halogen-Substituted Derivatives
Compound Substituent Melting Point (°C) Yield (%) Molecular Formula Key Spectral Data (HRMS)
D1 (Parent compound) None 213.8–214.8 95.0 C₂₇H₂₄N₄O₃ [M+H]⁺: 453.19052
D2 4-Bromophenyl 231.7–232.8 56.5 C₂₇H₂₃BrN₄O₃ [M+H]⁺: 531.10126
D3 4-Chlorophenyl 228.1–229.2 68.1 C₂₇H₂₃ClN₄O₃ [M+H]⁺: 487.15167
D4 4-Fluorophenyl 163.5–164.8 54.5 C₂₇H₂₃FN₄O₃ [M+H]⁺: 471.18057

Key Observations :

  • Melting Points: Bromo (D2) and chloro (D3) derivatives exhibit higher melting points than the parent compound (D1), likely due to stronger intermolecular halogen bonding .
  • Synthetic Yields : D1 achieved the highest yield (95%), while halogenated derivatives (D2–D4) had lower yields (54.5–68.1%), reflecting steric and electronic challenges in introducing bulky substituents .

Functional Group Modifications

2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8)
  • Structure : Replaces the hydroxyl group with a carbohydrazide moiety.
  • Applications : Used as a precursor for hydrazone derivatives in medicinal chemistry.
2-Phenyl-6-trifluoromethoxyquinolin-4-ol (CAS 1204997-08-9)
  • Structure : Introduces a trifluoromethoxy group at position 4.
  • Properties : The electron-withdrawing -OCF₃ group enhances metabolic stability and bioavailability, making it a candidate for drug discovery .

Positional Isomers: 4-Phenylquinolin-2-ol

4-Phenylquinolin-2-ol (CAS 5855-57-2) differs in the positions of the phenyl and hydroxyl groups:

  • Safety Profile: Similar to this compound (H302, H315) but includes additional respiratory irritation risk (H335) .
  • Biological Implications : Positional isomerism may alter binding affinity to biological targets, though specific activity data are unavailable in the evidence.

Structural and Functional Implications

Electronic Effects

    Biological Activity

    2-Phenylquinolin-4-ol is an organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a quinoline framework with a phenyl group at the 2-position and a hydroxyl group at the 4-position, contributing to its potential therapeutic applications.

    Chemical Structure and Properties

    • Molecular Formula : C₁₅H₁₁NO
    • Molecular Weight : Approximately 221.25 g/mol
    • Structural Features : The compound consists of a fused benzene and pyridine ring, with functional groups that enhance its reactivity and biological activity.

    Biological Activities

    This compound exhibits a range of biological activities, including:

    • Antibacterial Activity :
      • Research indicates that derivatives of this compound show significant antibacterial properties, potentially through interactions with bacterial DNA or enzymes critical for survival.
    • Anticancer Properties :
      • Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from this scaffold have demonstrated antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) with IC50 values as low as 0.32 μM .
      • The mechanism of action may involve inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
    • Immunomodulatory Effects :
      • Some derivatives have shown the ability to modulate immune responses by antagonizing immunostimulatory CpG oligodeoxynucleotides, suggesting potential applications in immunotherapy .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be influenced by various substituents on the quinoline structure. A detailed analysis of SAR has been conducted to optimize the efficacy of these compounds:

    Compound Substituent IC50 (μM) Activity
    Compound 22None0.32Anticancer
    Compound HPKDimethoxy0.40 - 1.00Anticancer
    Compound 27Dimethoxy7.85Moderate Anticancer

    These findings indicate that specific substitutions can enhance or diminish biological activity, providing valuable insights for future drug design.

    The exact mechanism of action for this compound remains to be fully elucidated; however, several hypotheses have been proposed based on existing research:

    • DNA Interaction : Hydroxyquinolines are known to interact with DNA, potentially stabilizing enzyme-DNA complexes which may lead to cell death in bacterial and cancer cells .
    • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as bacterial DNA gyrase and topoisomerase IV, contributing to its antibacterial properties.

    Case Studies and Research Findings

    Several studies have investigated the biological activities of this compound:

    • Anticancer Activity Study :
      • A study evaluated various derivatives against multiple cancer cell lines using MTT assays, revealing promising antiproliferative effects with specific focus on the colchicine-binding pocket of tubulin receptors .
    • Immunomodulatory Effects Study :
      • Derivatives were tested for their ability to antagonize immunostimulatory pathways, indicating potential therapeutic roles in managing immune responses.
    • Antibacterial Activity Study :
      • Research demonstrated significant antibacterial activity against various strains, suggesting further exploration into its application as an antibiotic agent .

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 2-phenylquinolin-4-ol, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The Pfitzinger reaction is a classical method for synthesizing quinolinol derivatives. For this compound, this involves condensation of isatin derivatives with ketones (e.g., acetophenone) under acidic conditions (e.g., polyphosphoric acid or H₂SO₄) . Alternative methods include cyclization of acetoacetanilide derivatives with benzaldehyde in xylene, followed by oxidation . Key factors affecting yield include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (80–120°C), and purification via recrystallization or column chromatography .

    Q. How can the structural features of this compound be confirmed experimentally?

    • Methodological Answer : Characterization involves:

    • NMR spectroscopy : ¹H and ¹³C NMR to confirm the quinoline core, phenyl substitution at C2, and hydroxyl group at C3. Aromatic protons typically appear at δ 7.2–8.5 ppm, while the hydroxyl proton resonates near δ 10–12 ppm .
    • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₁₁NO, MW 221.25 g/mol) .
    • X-ray crystallography : Resolves spatial arrangement, particularly the planarity of the quinoline ring and dihedral angles between substituents .

    Q. What physicochemical properties are critical for handling this compound in laboratory settings?

    • Methodological Answer : Key properties include:

    • Solubility : Limited aqueous solubility (enhanced in DMSO or DMF) .
    • Melting point : Reported as >250°C, indicating thermal stability .
    • Hygroscopicity : Low, but storage in desiccators is recommended to prevent degradation .

    Advanced Research Questions

    Q. How can structure-activity relationships (SAR) be explored for this compound derivatives to optimize biological activity?

    • Methodological Answer :

    • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C6 or C8 to enhance antimicrobial or anticancer activity, as seen in analogues like 6-chloro-2-phenylquinolin-4-ol .
    • Scaffold hybridization : Combine with pharmacophores like morpholine or methoxyphenyl groups (e.g., N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide) to improve target selectivity .
    • In vitro assays : Use cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) to quantify activity shifts .

    Q. What computational strategies are effective for predicting the binding mechanisms of this compound to biological targets?

    • Methodological Answer :

    • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., human rhinovirus capsid proteins) .
    • MD simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
    • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to guide synthetic prioritization .

    Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

    • Methodological Answer :

    • Standardized assays : Ensure consistency in experimental protocols (e.g., cell lines, incubation times, and controls) .
    • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends, such as enhanced anticancer activity in halogenated derivatives .
    • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement and rule off-target effects .

    Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

    • Methodological Answer :

    • Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water under microwave irradiation to improve scalability .
    • Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for regioselective cyclization .
    • Process analytics : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

    Methodological Notes

    • Data Sources : Prioritize peer-reviewed journals, PubChem, and EPA DSSTox for physicochemical and toxicological data .
    • Safety Protocols : Use NIOSH-approved respirators (P95) and butyl rubber gloves during handling due to acute toxicity (H302, H315) .

    Retrosynthesis Analysis

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    Strategy Settings

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
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    Reactant of Route 2
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